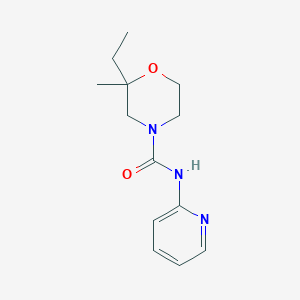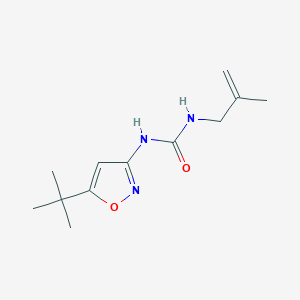![molecular formula C17H24N2O2 B7633772 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea](/img/structure/B7633772.png)
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea is a chemical compound that has been synthesized for its potential use in scientific research applications. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth. Additionally, it has been suggested that this compound may exert its anti-inflammatory and neuroprotective effects by modulating the activity of certain signaling pathways in the body.
Biochemical and Physiological Effects:
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea has been found to have several unique biochemical and physiological effects. It has been shown to have antitumor activity in vitro, as well as anti-inflammatory and neuroprotective effects. Additionally, this compound has been found to have antioxidant activity, making it a potential candidate for research in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea in lab experiments is its unique biochemical and physiological effects. This compound has been found to have antitumor activity in vitro, as well as anti-inflammatory and neuroprotective effects, making it a promising candidate for research in these areas. Additionally, this compound has been found to have antioxidant activity, which could be useful in the study of oxidative stress-related disorders.
One limitation of using 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea in lab experiments is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound exerts its unique effects, which could limit its potential applications in scientific research.
Orientations Futures
There are several future directions for research on 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea. One area of research could be the further investigation of its antitumor activity, with a focus on understanding its mechanism of action and potential applications in cancer treatment. Another area of research could be the study of its anti-inflammatory and neuroprotective effects, with a focus on potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new insights into its potential uses in scientific research.
Méthodes De Synthèse
The synthesis of 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea involves several steps. The first step is the synthesis of 2-methylindan-1,3-dione, which is then reacted with ethylamine to produce 2-methyl-1,3-dihydroinden-2-amine. This compound is then reacted with oxalyl chloride and oxolane to produce the final product, 1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea.
Applications De Recherche Scientifique
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea has been found to have potential applications in scientific research. It has been shown to have antitumor activity in vitro, making it a promising candidate for further research in cancer treatment. Additionally, this compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for research in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-(2-methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(11-13-5-2-3-6-14(13)12-17)19-16(20)18-9-8-15-7-4-10-21-15/h2-3,5-6,15H,4,7-12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBFGURYFQLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)NC(=O)NCCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-dihydroinden-2-yl)-3-[2-(oxolan-2-yl)ethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)
![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)

![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7633756.png)
![3-(6-Methoxypyridin-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7633757.png)